6-Fluoro-7-methyl-1H-indazole
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Overview
Description
6-Fluoro-7-methyl-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various medicinal applications . The compound’s structure consists of a benzene ring fused to a pyrazole ring, with a fluorine atom at the 6th position and a methyl group at the 7th position.
Preparation Methods
The synthesis of 6-Fluoro-7-methyl-1H-indazole can be achieved through several methods:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Industrial Production: Industrial methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
6-Fluoro-7-methyl-1H-indazole undergoes various chemical reactions:
Scientific Research Applications
6-Fluoro-7-methyl-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1H-indazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
6-Fluoro-7-methyl-1H-indazole can be compared with other indazole derivatives:
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H7FN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |
InChI Key |
HFMDUDRMJQUVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)F |
Origin of Product |
United States |
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